molecular formula C10H12BrN B2438128 1-(4-Bromophenyl)-2-methylazetidine CAS No. 1517090-47-9

1-(4-Bromophenyl)-2-methylazetidine

Cat. No.: B2438128
CAS No.: 1517090-47-9
M. Wt: 226.117
InChI Key: YJTXIFXPZDHPIK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylazetidine is a chemical compound offered for research purposes. As a substituted azetidine, it serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . Azetidines, which are four-membered nitrogen-containing saturated rings, are of significant interest in medicinal chemistry as scaffolds for designing novel bioactive molecules. Researchers utilize these structures to explore new chemical space, particularly in programs targeting the central nervous system (CNS), as they can help optimize key physicochemical properties like molecular weight and polar surface area for improved drug-likeness . The 4-bromophenyl moiety present in the structure provides a handle for further synthetic diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the efficient construction of more complex chemical libraries . This product is intended for use by qualified research professionals in a controlled laboratory setting. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. While a specific SDS for this compound was not located, general safety precautions for handling laboratory chemicals should be followed. This includes the use of personal protective equipment (PPE) such as gloves and safety goggles, and working within a properly functioning chemical fume hood . Disclaimer: This product is for research and analysis purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-8-6-7-12(8)10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXIFXPZDHPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azetidine Ring Construction

Cyclization Approaches for Azetidine (B1206935) Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the formation of the azetidine ring is no exception. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution is a classical and widely employed strategy for the synthesis of azetidines. frontiersin.org This approach involves a γ-amino halide or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group to form the cyclic structure. The success of this method often depends on the nature of the leaving group, the substituents on the carbon backbone, and the reaction conditions. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

A key consideration in these reactions is the competition between the desired 4-exo-tet cyclization and other possible pathways, such as elimination or intermolecular reactions. To favor the formation of the azetidine ring, reactions are often carried out under high dilution conditions or with substrates that are conformationally biased to facilitate ring closure. The use of strong bases is common to deprotonate the amine and enhance its nucleophilicity.

In the context of synthesizing 1-(4-Bromophenyl)-2-methylazetidine, a plausible intramolecular nucleophilic substitution approach would involve a precursor such as N-(4-bromophenyl)-4-halo-2-aminopentane. Treatment of this precursor with a suitable base would induce cyclization to form the desired azetidine. The stereochemistry at the 2-position can often be controlled by using an enantiomerically pure starting material. A general and scalable method for producing enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides. acs.org This method involves the condensation of 3-chloropropanal (B96773) with the auxiliary to form a sulfinimine, followed by organometallic addition and intramolecular chloride substitution to provide the azetidine with high diastereoselectivity. acs.org

Precursor TypeGeneral ReactionKey ConsiderationsReference
γ-Amino HalideIntramolecular SN2 reactionLeaving group ability, steric hindrance, base strength frontiersin.org
γ-Amino Mesylate/TosylateIntramolecular SN2 reactionEase of formation from corresponding alcohol frontiersin.org
3,4-Epoxy AmineIntramolecular epoxide openingRegioselectivity of nucleophilic attack nih.govfigshare.com

Reductive Cyclization of Imines

Reductive cyclization of imines offers an alternative pathway to azetidines. This method typically involves the reduction of an imine that contains a pendant electrophilic group, which is then trapped intramolecularly by the resulting amine. For example, the reductive cyclization of β-haloalkylimines can be a viable route. magtech.com.cn

A related strategy involves the zirconium-catalyzed reaction of ethylmagnesium chloride with imines to produce C,N-dimagnesiated compounds. These intermediates can be trapped with electrophiles to furnish various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring. A common approach for azetidine synthesis is the reaction of 1,3-dihalides with primary amines. organic-chemistry.org This [1+3] cycloaddition strategy can be facilitated by microwave irradiation in an alkaline aqueous medium, providing a simple and efficient one-pot synthesis. organic-chemistry.org

Another important cyclocondensation method is the [2+2] cycloaddition of imines and alkenes, known as the aza Paternò–Büchi reaction. nih.govnih.gov This photochemical reaction can provide direct access to the azetidine core. nih.gov However, its application has been somewhat limited due to challenges in controlling the reactivity and selectivity. nih.gov Recent advancements have utilized visible light and photocatalysts to promote this reaction, expanding its scope and making it a more versatile tool for azetidine synthesis. nih.govrsc.org For instance, a visible-light-mediated intermolecular aza Paternò–Büchi reaction of 2-isoxazoline-3-carboxylates with a wide range of alkenes has been reported. nih.gov

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones). mdpi.comresearchgate.net While not directly yielding azetidines, the resulting β-lactams can be reduced to provide the corresponding azetidines. nih.govacs.org

Reaction TypeReactantsKey FeaturesReference
[1+3] Cycloaddition1,3-Dihalide and Primary AmineOften microwave-assisted, one-pot synthesis organic-chemistry.org
[2+2] Aza Paternò–Büchi ReactionImine and AlkenePhotochemical, direct access to azetidine ring nih.govnih.gov
[2+2] Staudinger ReactionKetene and ImineForms β-lactam intermediate, which can be reduced mdpi.comresearchgate.net

Ring Contraction and Ring Expansion Strategies

Ring transformation strategies, including ring contraction and ring expansion, provide powerful and often stereospecific routes to azetidines from more readily available heterocyclic precursors.

Ring Contraction from Larger Nitrogen Heterocycles

The synthesis of azetidines can be achieved through the ring contraction of larger nitrogen-containing heterocycles, such as pyrrolidines or pyridines. rsc.orgosaka-u.ac.jp A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. nih.govacs.org This reaction proceeds via a one-pot nucleophilic addition-ring contraction mechanism in the presence of a base like potassium carbonate. nih.govacs.org

Photochemically induced ring contractions of pyridines have also been reported to yield pyrrolidine (B122466) derivatives, demonstrating the potential of light-mediated transformations in skeletal editing. osaka-u.ac.jpnih.gov

One-Carbon Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines represents a highly attractive and modern approach to azetidine synthesis. nih.gov This strategy leverages the high ring strain of the three-membered aziridine (B145994) ring to drive the formation of the less strained four-membered azetidine.

One prominent method involves the reaction of aziridines with a carbene source. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, for example, results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade. nih.gov

Biocatalysis has also emerged as a powerful tool for this transformation. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgacs.org This biocatalytic approach offers exceptional stereocontrol over a nih.govnih.gov-Stevens rearrangement, a reaction that is notoriously difficult to control with traditional catalysts. nih.govacs.orgchemrxiv.org

Another strategy involves a rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones, which provides access to valuable 2-vinyl azetidines. nih.gov This method proceeds through the in situ formation of an alkenyl aziridinium ylide intermediate. nih.gov

Starting HeterocycleReagents/ConditionsResulting Azetidine TypeReference
α-Bromo N-sulfonylpyrrolidinoneBase (e.g., K2CO3), Nucleophileα-Carbonylated N-sulfonylazetidine nih.govacs.org
AziridineRh-carbeneMethylene azetidine nih.gov
AziridineEngineered Cytochrome P450, Diazo compoundChiral azetidine nih.govacs.orgacs.org
AziridineRh-catalyst, Vinyl-N-triftosylhydrazone2-Vinyl azetidine nih.gov
Rhodium-Catalyzed Ring Expansion via Vinyl Carbenes

A significant advancement in azetidine synthesis involves the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. nih.govresearchgate.net This methodology provides access to valuable 2-vinyl azetidines, which are versatile intermediates for further chemical transformations. nih.gov The reaction is notable as it represents the first instance of a ring expansion of aziridines facilitated by vinyl carbenes. nih.govresearchgate.net

The process is believed to proceed through the in situ formation of an alkenyl aziridinium ylide intermediate. nih.govresearchgate.net Mechanistic studies, including computational analysis, suggest the involvement of a diradical pathway. nih.govresearchgate.net A key advantage of this method is the ability to perform it as a one-pot, two-step protocol starting from cinnamaldehyde, which enhances its step-economy and practicality. nih.govresearchgate.net The reaction demonstrates good yields for aziridines with common carbamate (B1207046) protecting groups, such as Cbz and Boc. thieme-connect.com

Table 1: Scope of Rhodium-Catalyzed One-Carbon Ring Expansion of Aziridines researchgate.net

Starting AziridineProductYield (%)
N-Cbz-2-phenylaziridine2-((E)-styryl)-1-Cbz-azetidine85
N-Boc-2-phenylaziridine2-((E)-styryl)-1-Boc-azetidine83
N-Cbz-2,3-diphenylaziridine2-((E)-styryl)-1-Cbz-3-phenylazetidine76
N-Boc-2-hexylaziridine2-((E)-oct-1-en-1-yl)-1-Boc-azetidine65

Reaction conditions: Aziridine, vinyl-N-triftosylhydrazone, K₂CO₃, and Rh₂(OAc)₄ in DCM at 60°C. Yields are for the isolated product.

Formal [3+1] Ring Expansion for Methylene Azetidines

A stereoselective formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes offers an efficient route to highly substituted methylene azetidines. nih.govnih.gov This transformation proceeds with excellent regio- and stereoselectivity, effectively transferring chirality from the starting material to the product. nih.govnih.gov

The proposed mechanism involves the formation of an ylide-type intermediate. The inherent strain and unique structure of the methylene aziridine substrate facilitate a ring-opening/ring-closing cascade. nih.govnih.gov This method is particularly valuable as it enables the construction of azetidine scaffolds containing adjacent tertiary-quaternary and even quaternary-quaternary stereocenters. nih.govnih.gov The methylene aziridine precursors are readily accessible from propargyl alcohols. nih.gov

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions represent a direct and atom-economical approach to the synthesis of the azetidine ring system.

[2+2] Photocycloadditions

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a conceptually straightforward method for synthesizing azetidines. researchgate.netnih.gov However, its application has been historically limited by competing photochemical pathways. researchgate.netspringernature.com

Recent breakthroughs have utilized visible-light photocatalysis to overcome the challenges associated with the aza Paternò-Büchi reaction. researchgate.netspringernature.comnih.gov These methods often employ triplet energy transfer from a suitable photocatalyst to activate either the imine or alkene component. nih.govnih.gov The use of visible light offers milder reaction conditions compared to traditional UV irradiation. researchgate.net

One successful strategy involves the use of 2-isoxazoline-3-carboxylates as oxime precursors, which can be activated by an iridium(III) photocatalyst via triplet energy transfer. researchgate.netrsc.org This approach has been successfully applied to both intermolecular and intramolecular reactions, providing access to a diverse range of functionalized azetidines, including complex tricyclic structures. nih.govrsc.org The choice of photocatalyst can be crucial for reaction efficiency. nih.gov

Table 2: Photocatalyst Evaluation for Intramolecular Visible-Light-Mediated Aza-Paternò-Büchi Reaction nih.gov

EntryPhotocatalystTriplet Energy (kcal/mol)Yield (%)
1fac-[Ir(ppy)₃]5560
2Ru(bpy)₃Cl₂4525
3Eosin Y44<5
4Thioxanthone6575

Conditions: Substrate and photocatalyst in acetonitrile, irradiated with blue LEDs.

Achieving stereoselectivity in photochemical [2+2] cycloadditions is a significant challenge. However, specific examples have demonstrated the potential for high stereocontrol. For instance, the photocycloaddition of N-tosylimines of 2-naphthaldehyde (B31174) with benzofuran (B130515) or styrene (B11656) derivatives at 365 nm proceeds with complete stereoselectivity. thieme-connect.com This high degree of stereocontrol suggests a concerted transition state, in contrast to the stepwise mechanism involving 1,4-biradical intermediates that is often associated with a loss of stereochemistry. thieme-connect.com Intramolecular versions of the aza Paternò-Büchi reaction can also exhibit high regio- and stereoselectivity due to the tethering of the reacting partners. acs.org

Formal [2+2] Cycloadditions Mediated by Halogen Species (e.g., I₂)

While less common, formal [2+2] cycloadditions mediated by halogen species have also been explored for the synthesis of nitrogen-containing heterocycles. Although specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, related strategies for other heterocyclic systems exist. For instance, the synthesis of 2-azetidinones (β-lactams) can be achieved through the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine. mdpi.com Ketenes are often generated in situ from acyl chlorides or bromides. mdpi.com While not a direct photochemical or halogen-mediated cycloaddition to form the azetidine ring in one step, it highlights the utility of halogenated precursors in formal cycloaddition strategies for related four-membered heterocycles.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer powerful and selective methods for the construction of the azetidine core. These methodologies often proceed under mild conditions and tolerate a variety of functional groups.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H and C(sp²)-H bonds has emerged as an efficient strategy for synthesizing azetidines. acs.orgorganic-chemistry.orgnih.gov This approach utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates. organic-chemistry.orgnih.gov The reaction typically involves a Pd(II)/Pd(IV) catalytic cycle and demonstrates high diastereoselectivity in the formation of the azetidine ring. organic-chemistry.org Key features of this method include the use of relatively low catalyst loading and inexpensive reagents under convenient operating conditions. acs.orgnih.gov The selectivity of the reaction is predictable, highlighting the utility of activating unactivated C-H bonds as functional groups in organic synthesis. acs.orgnih.gov This methodology has been successfully applied to the synthesis of various azabicyclic scaffolds, including complex polycyclic azetidines. acs.org

A notable aspect of this chemistry is the competition between C-N and C-C bond formation. For instance, in the arylation of triterpenoid (B12794562) picolinamides, azetidination can occur as a side reaction. nih.gov The choice of oxidant and reaction conditions can influence the outcome, with some systems favoring the formation of the azetidine ring. nih.gov

Table 1: Key Features of Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

FeatureDescription
Catalyst System Typically Pd(OAc)₂ with a suitable ligand and oxidant.
Directing Group Picolinamide (PA) is commonly used to direct the C-H activation. organic-chemistry.orgnih.gov
Substrates Amine substrates with accessible γ-C(sp³)-H bonds. organic-chemistry.org
Selectivity Generally high diastereoselectivity and predictable regioselectivity. organic-chemistry.org
Advantages Utilizes unactivated C-H bonds, often with low catalyst loading and mild conditions. acs.orgorganic-chemistry.orgnih.gov

A titanium(IV)-mediated Kulinkovich-type reaction provides a unique route to spirocyclic NH-azetidines from oxime ethers. nih.gov This method involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. nih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered nitrogen-containing ring in a single step. nih.gov The reaction can be initiated with either an alkyl Grignard reagent or through terminal olefin ligand exchange. nih.gov This transformation furnishes structurally diverse and previously unreported NH-azetidines in moderate yields. nih.gov The standard Kulinkovich reaction, which typically produces cyclopropanols from esters and Grignard reagents, has been adapted for the synthesis of nitrogen-containing rings. researchgate.netorganic-chemistry.org

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective Lewis acid catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. nih.govbohrium.comfrontiersin.orgfigshare.com This method is particularly noteworthy for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govbohrium.com The reaction proceeds with high yields and C3-selectivity, even with challenging substrates like styrene oxide-type 3,4-epoxy amines where the C4 position is benzylic. nih.govfrontiersin.org

Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity, which differs between cis- and trans-isomers of the epoxy amine. nih.govfrontiersin.org This catalytic system overcomes the common challenge of catalyst quenching by the basic amine nucleophile, a frequent issue when using Brønsted or other Lewis acids for epoxide aminolysis. nih.govfrontiersin.org

Table 2: Lanthanum(III) Trifluoromethanesulfonate-Catalyzed Azetidine Synthesis

ParameterDetails
Catalyst Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) nih.govbohrium.comfrontiersin.org
Substrates cis-3,4-Epoxy amines nih.govbohrium.com
Key Transformation Intramolecular C3-regioselective aminolysis of the epoxide nih.gov
Advantages High yields, tolerance of sensitive functional groups, high regioselectivity nih.govbohrium.com
Proposed Mechanism Lewis acid activation of the epoxide with coordination influencing regioselectivity nih.gov

Gold catalysis offers a powerful tool for the synthesis of azetidin-3-ones through the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This methodology involves the intermolecular oxidation of the alkyne to generate a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov A key advantage of this approach is the avoidance of toxic and potentially explosive diazo compounds, which are often used in similar transformations. nih.gov

The use of a t-butanesulfonyl protecting group is strategic, as it leverages chiral t-butanesulfinimine chemistry and can be readily removed from the azetidine product under acidic conditions. nih.gov The reaction tolerates a range of functional groups, including remote double bonds, halogens, azides, and acid-labile protecting groups like Boc and MOM. nih.gov This method provides a flexible and general route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov More broadly, gold-catalyzed oxidative cyclization of amide-alkynes is a known strategy for accessing functionalized γ-lactams. rsc.org There are also examples of gold-catalyzed 4-exo-dig cyclizations of N-tosyl homopropargyl amines leading to stereoselective (Z)-alkylidene azetidines. nih.govacs.org

An intramolecular amination of organoboronates presents a viable pathway for the synthesis of azetidines. organic-chemistry.org This reaction proceeds through a 1,2-metalate shift within an aminoboron "ate" complex. organic-chemistry.org This method is part of a broader strategy that also allows for the formation of pyrrolidines and piperidines. organic-chemistry.org

Strain-Release Strategies from Bicyclic Systems

The inherent ring strain of bicyclic systems can be harnessed as a driving force for the construction of azetidine rings. These strategies often lead to the formation of densely functionalized products.

A notable example is the strain-release-driven homologation of boronic esters using azabicyclo[1.1.0]butane. acs.org The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming an azetidinyl boronic ester. acs.org This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org

Another innovative approach is a four-component strain-release-driven synthesis of functionalized azetidines. nih.govnih.gov This method leverages the rapid ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a Brook rearrangement, allowing for the sequential addition of three different electrophilic coupling partners to azabicyclo[1.1.0]butyl-lithium. nih.govnih.gov This modular approach enables the creation of a diverse library of substituted azetidines. nih.govnih.gov

Furthermore, a photocatalytic radical strategy has been developed for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. unipr.itresearchgate.net This method employs an organic photosensitizer to control an energy-transfer process with sulfonyl imines. The resulting radical intermediates are intercepted by the azabicyclo[1.1.0]butanes via a radical strain-release process, yielding difunctionalized azetidines in a single step. unipr.itresearchgate.net

Azabicyclo[1.1.0]butane Functionalization

The highly strained 1-azabicyclo[1.1.0]butane (ABB) system has emerged as a versatile precursor for the synthesis of 1,3-disubstituted azetidines. The reactivity of the central C-N bond in ABB allows for a variety of functionalization reactions driven by the release of ring strain. nih.govrsc.org

One powerful strategy involves the direct alkylation of ABB with organometallic reagents. For instance, the use of organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂, facilitates the rapid preparation of bis-functionalized azetidines. This method is applicable to a range of organometallic reagents, allowing for the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups at the C3 position. researchgate.net

Furthermore, the electrophilic activation of the nitrogen atom in ABB can trigger nucleophilic attack at the C3 position, leading to the cleavage of the strained central bond and the formation of 1,3-difunctionalized azetidines. researchgate.net These substitution reactions often proceed with a high degree of stereocontrol, with the intermediacy of bicyclic azonio[1.1.0]bicyclobutanes being proposed, leading to retention of stereochemistry. nih.gov

A notable application of this methodology is the strain-release amination and alkylation of ABB, providing an elegant route to 3-substituted azetidines. acs.org The functionalization can be performed in a stepwise manner, allowing for the introduction of two different substituents at the 1 and 3 positions.

Table 1: Examples of Azabicyclo[1.1.0]butane Functionalization

Reactant 1 Reactant 2 Catalyst/Reagent Product Yield (%) Reference
1-Azabicyclo[1.1.0]butane Organometal Reagent Cu(OTf)₂ 1,3-Bis-functionalized Azetidine Good researchgate.net

Boron-Homologations for Substituted Azetidines

A modular and highly stereospecific approach to substituted azetidines involves the strain-release homologation of boronic esters using 1-azabicyclo[1.1.0]butane. researchgate.netnih.gov This methodology relies on the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form an intermediate boronate complex. Subsequent N-protonation with a mild acid, such as acetic acid, induces a 1,2-migration with concomitant cleavage of the central C-N bond, effectively relieving the ring strain and affording an azetidin-3-yl boronic ester. nih.gov

This method is distinguished by its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. nih.gov The resulting homologated azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety. researchgate.netnih.gov This modularity allows for the synthesis of a diverse array of complex azetidine derivatives. A significant application of this strategy was demonstrated in the short and stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.gov

The reaction mechanism proceeds through a 1,2-metalate rearrangement of the initially formed boronate complex, driven by the significant release of strain energy from the bicyclic system. acs.org

Table 2: Boron-Homologation for Azetidine Synthesis

Azabicyclo[1.1.0]butane Derivative Boronic Ester Product Stereospecificity Reference

Stereoselective Synthesis of Azetidine Derivatives

The synthesis of chiral azetidines, particularly those with multiple stereocenters like this compound, demands precise control over stereochemistry. Several advanced methodologies have been developed to address this challenge, enabling the selective formation of desired stereoisomers.

Control of Absolute and Relative Stereochemistry in Azetidine Formation

The use of chiral auxiliaries, such as tert-butanesulfinamides, has proven effective in inducing chirality during the synthesis of C2-substituted azetidines. This approach provides a three-step route to a variety of enantioenriched azetidines bearing aryl, vinyl, allyl, and alkyl substituents at the 2-position. acs.org The diastereomeric ratio of the final azetidine products is often retained from the intermediate chlorosulfinamide. acs.org

Furthermore, visible-light-mediated intermolecular [2+2] photocycloadditions between oximes (specifically 2-isoxazoline-3-carboxylates) and alkenes, catalyzed by an iridium photocatalyst, allow for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions. nih.gov The resulting products can be readily deprotected to yield free, unprotected azetidines. nih.gov

Table 3: Stereoselective Synthesis of Azetidines

Method Key Feature Stereocontrol Reference
Kinetically controlled cyclization Formation of 2-arylazetidines High regio- and diastereoselectivity acs.orgresearchgate.net
Chiral tert-butanesulfinamide auxiliary Synthesis of C2-substituted azetidines High diastereomeric ratio acs.org

Chirality Transfer in Ring Formation and Expansion Processes

The principle of chirality transfer, where stereochemical information from a chiral starting material or catalyst is relayed to the product, is a powerful tool in asymmetric synthesis. The regioselective ring-opening of chiral aziridines can be utilized to construct chiral azetidines, although this is less common than ring expansion to five-membered rings. A more direct approach involves the use of chiral precursors that guide the stereochemical outcome of the azetidine ring formation.

For instance, the enantioselective synthesis of 2,3-disubstituted azetidines can be achieved through the copper-catalyzed boryl allylation of azetines. This method allows for the concomitant construction of two new stereogenic centers with high enantioselectivity. nih.gov

Ring expansion of smaller, chiral heterocycles also represents a viable strategy. While the expansion of aziridines to azetidines is known, a notable example of chirality transfer is the synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via an asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes. acs.org The subsequent stereoselective hydrogenation of the resulting chiral azetines provides a single stereoisomer of the tetrasubstituted azetidine. acs.org

The stereospecificity of the boron-homologation of azabicyclo[1.1.0]butane, as discussed in section 2.5.2, is another excellent example of chirality transfer, where the stereochemistry of the boronic ester is faithfully transferred to the azetidine product. nih.gov

Asymmetric Catalytic Approaches (e.g., L-Proline Catalysis)

Organocatalysis, particularly using small chiral organic molecules like L-proline, has revolutionized asymmetric synthesis. bris.ac.ukresearchgate.net L-proline and its derivatives are effective catalysts for a variety of transformations, including aldol (B89426) and Mannich reactions, by forming chiral enamines or iminium ions as key intermediates. researchgate.netnsf.gov

While direct L-proline catalyzed synthesis of 2-substituted azetidines is not extensively documented, the principles of proline catalysis are applicable to the synthesis of chiral building blocks that can be subsequently converted to azetidines. For example, a proline-catalyzed asymmetric aldol reaction could be used to generate a chiral β-amino alcohol, a common precursor for azetidine synthesis. nih.govresearchgate.net

More directly, chiral ligands derived from azetidines themselves can be employed in asymmetric catalysis. For example, a new chiral ligand synthesized from azetidine and (R)-BINOL has been used in a magnesium-catalyzed asymmetric ring-opening of aziridines, demonstrating the utility of the azetidine scaffold in developing new chiral catalysts. nih.gov

Diastereoselective Reactions (e.g., Imino-Aldol Reaction)

The imino-aldol reaction is a powerful C-C bond-forming reaction that can be rendered highly diastereoselective, providing access to β-amino carbonyl compounds, which are key precursors for the synthesis of azetidines.

A simple and efficient route to substituted N-sulfinyl and N-sulfonyl azetidines involves the imino-aldol reaction of ester enolates with aldimines to generate β-amino esters. nih.govrsc.org Subsequent reduction of the ester and cyclization mediated by TsCl/KOH affords the corresponding azetidines with high yield and stereoselectivity. nih.govrsc.org The use of non-racemic N-sulfinyl imines allows for the synthesis of enantioenriched azetidines. nih.gov

This diastereoselective approach provides excellent control over the relative stereochemistry of the substituents on the azetidine ring. The stereochemical outcome of the imino-aldol reaction is often predictable based on the geometry of the enolate and the nature of the imine substituent.

Table 4: Diastereoselective Imino-Aldol Reaction for Azetidine Synthesis

Imine Substrate Enolate Source Product Diastereoselectivity Yield (%) Reference

Optically Pure Azetidine Scaffolds from Chiral Precursors

The construction of enantiomerically pure azetidine frameworks is a significant challenge in organic synthesis, driven by the prevalence of this motif in medicinally important compounds. The use of chiral precursors provides a powerful strategy to introduce stereochemical control during the formation of the strained four-membered ring. Various methodologies have been developed that leverage a diverse range of chiral starting materials to afford optically active azetidines.

One notable approach involves the use of chiral 1-arylethylamines as auxiliaries to direct the stereochemical outcome of the reaction. For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been investigated. rsc.org The formation of their N-borane complexes allows for diastereoselective alkylation. In a specific example, the diastereomerically pure borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile was treated with lithium diisopropylamide (LDA) and subsequently with benzyl bromide to yield the α-benzylated product with high diastereoselectivity. rsc.org This method provides a pathway to optically active 2-substituted azetidine-2-carbonitriles. rsc.org

Another effective strategy is the resolution of diastereomeric intermediates. The synthesis of 2-methyl-azetidine-2-carboxylic acid has been achieved, and its optical resolution was successfully performed through the formation of diastereomeric amides with (S)-phenylglycinol. researchgate.net These diastereomers were separable by flash chromatography, allowing for the isolation of the enantiopure products. The absolute configuration of the quaternary center in these compounds was confirmed by X-ray crystallography. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. For example, an organocatalyzed aza-Michael-Baylis-Hillman (MBH) type reaction of ketimines and allenoates has been developed. researchgate.net This formal [2+2] cycloaddition provides access to highly functionalized azetidines bearing a chiral tetrasubstituted carbon stereocenter in good yields and high enantioselectivities. researchgate.net L-proline has also been employed as an organocatalyst for the synthesis of optically active 1,2,3-trisubstituted azetidines. researchgate.net

The synthesis of azetidine-based scaffolds for central nervous system (CNS) focused libraries has also been explored, starting from chiral precursors like N-allyl amino diols derived from ephedrine. nih.gov This approach takes advantage of the embedded phenethylamine (B48288) structural motif, which is common in CNS-active agents. nih.gov The multi-step synthesis involves N-alkylation, protection of functional groups, and subsequent cyclization to form the azetidine ring. nih.gov

These examples highlight the utility of chiral precursors in the synthesis of optically pure azetidine scaffolds, providing access to a diverse range of substituted azetidines with defined stereochemistry, which are valuable building blocks in medicinal chemistry.

Synthetic Routes to 1 4 Bromophenyl 2 Methylazetidine and Analogous Aryl Substituted Azetidines

Strategies for N-Arylation of Azetidine (B1206935) Scaffolds

The introduction of an aryl group, such as the 4-bromophenyl moiety, onto the nitrogen atom of an azetidine ring is a critical step in the synthesis of the target compound. Several methodologies have been developed for the N-arylation of azetidines and related nitrogen-containing heterocycles.

One prominent strategy involves the use of metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation has been shown to be an effective method for creating N-aryl-2-cyanoazetidines from β-amino alcohols in a multi-step sequence. organic-chemistry.org This approach allows for the formation of the N-aryl bond under relatively mild conditions. Similarly, palladium-catalyzed amination reactions are utilized for the N-arylation of aziridines with aryl bromides, a reaction that showcases the utility of metal-bound nitrogen heterocycles in forming C-N bonds. nih.gov These catalytic systems are often preferred due to their efficiency and functional group tolerance.

Another approach involves nucleophilic aromatic substitution (SNAr) reactions. For instance, the N-arylation of 2-phenylazetidine (B1581345) has been achieved using 1-chloro-2,4-dinitrobenzene, resulting in a high yield of the corresponding N-aryl-2-phenylazetidine over two steps. acs.org While this specific example involves a highly activated aryl halide, the principle can be applied to other arylating agents.

Reductive amination represents another viable pathway. The reaction of an azetidine with an appropriate aldehyde, such as 3,5-dichlorobenzaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride, can produce the N-arylated azetidine derivative. acs.org

N-Arylation Strategy Catalyst/Reagent Substrates Key Features
Copper-Catalyzed N-ArylationCopper catalystβ-amino alcoholsLeads to N-aryl-2-cyanoazetidines; part of a three-step sequence. organic-chemistry.org
Palladium-Catalyzed AminationPalladium catalystN-H aziridines, aryl bromidesEffective for forming N-aryl bonds with aziridines. nih.gov
Nucleophilic Aromatic SubstitutionActivated aryl halide2-PhenylazetidineHigh-yielding two-step process. acs.org
Reductive AminationSodium triacetoxyborohydrideAzetidine, Aryl aldehydeProduces functionalized N-aryl azetidines. acs.org

Introduction of Alkyl Substituents at Specific Ring Positions (e.g., 2-methyl)

The presence of a methyl group at the C2 position of the azetidine ring is a defining feature of 1-(4-Bromophenyl)-2-methylazetidine. The stereoselective synthesis of C2-substituted azetidines presents a significant challenge.

A notable method utilizes chiral tert-butanesulfinamides to induce chirality in a three-step approach. acs.org This process begins with the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide to form a sulfinimine. The subsequent addition of an organometallic reagent, followed by intramolecular chloride displacement, yields the C2-substituted azetidine with high diastereoselectivity. acs.org This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and various alkyl substituents at the C2-position. acs.org

The starting material for such syntheses can be the unsubstituted or pre-functionalized azetidine. 2-Methylazetidine (B154968) itself is a known compound that can serve as a precursor for N-arylation. nih.gov The synthesis of such substituted azetidines can also be achieved through the cyclization of appropriately substituted open-chain precursors. For example, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org

Method for C2-Substitution Key Reagents Substituents Introduced Key Features
Chiral Auxiliary ApproachChiral tert-butanesulfinamides, 3-chloropropanal, organometallic reagentsAryl, vinyl, allyl, branched and linear alkylThree-step synthesis providing enantioenriched C2-substituted azetidines. acs.org
Cyclization of Substituted Precursors2-substituted-1,3-propanediols (as bis-triflates), primary aminesVarious alkyl groupsStraightforward synthesis of 1,3-disubstituted azetidines. organic-chemistry.org

Synthetic Transformations Involving Bromo-Substituted Precursors for Azetidine Synthesis

The 4-bromophenyl group is a key structural element. The synthesis can either start with a bromo-substituted precursor or introduce the bromine atom at a later stage. The use of bromo-substituted starting materials is common in the synthesis of related heterocyclic compounds.

For example, the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been achieved starting from 2-((2-bromobenzyl)(2-chloroethyl)amino)acetonitrile. nih.gov This precursor undergoes intramolecular cyclization to form an azetidine-containing intermediate. This highlights the utility of bromo-substituted benzylamines in constructing fused heterocyclic systems incorporating an azetidine ring. nih.gov

In another context, 3-(4-bromobenzoyl) prop-2-enoic acid has been used as a starting material for the synthesis of various heterocyclic compounds through Michael addition and subsequent cyclization reactions. researchgate.net Furthermore, the direct bromination of 2-methyl-2-phenylpropanoic acid using bromine and iron in an aqueous medium has been shown to selectively yield the 2-(4-bromophenyl)-2-methylpropanoic acid derivative, which is a key intermediate for certain pharmaceuticals. google.com These examples demonstrate the feasibility of incorporating a bromo-substituted aryl moiety into complex molecules.

The synthesis of this compound could therefore conceivably start from 4-bromoaniline (B143363) and a suitable three-carbon electrophile containing the 2-methyl substituent, or by the N-arylation of 2-methylazetidine with a 4-bromophenylating agent.

Multi-Step Synthesis Design and Optimization for Complex Azetidine Derivatives

A general approach for complex azetidine derivatives involves a sequence of reactions that first constructs the substituted azetidine ring and then modifies it, or vice versa. For instance, a two-step synthesis of α-aryl-α-diazoamides employs a Pd-catalyzed C-H arylation followed by aminolysis, demonstrating a modular approach to building complex molecules. nih.govresearchgate.net

Flow chemistry offers a modern approach to optimize multi-step syntheses. By immobilizing reagents, catalysts, and scavengers in packed columns, a continuous sequence of reactions can be performed, which can significantly reduce reaction times and improve purification. syrris.jp For example, a seven-step synthesis of the natural product oxomaritidine was achieved in a continuous flow process. syrris.jp Such techniques could be applied to the synthesis of complex azetidines to enhance efficiency and scalability.

Advanced Spectroscopic and Crystallographic Characterization of Azetidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Bromophenyl)-2-methylazetidine, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as well as the determination of the compound's connectivity and stereochemistry.

¹H NMR and ¹³C NMR for Primary Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-bromophenyl group and the 2-methylazetidine (B154968) ring. The aromatic protons of the 4-bromophenyl group typically appear as a pair of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the azetidine (B1206935) ring and the methyl group will resonate in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbons of the aromatic ring will appear in the range of approximately 115-150 ppm, while the aliphatic carbons of the azetidine ring and the methyl group will be found at higher field strengths.

Based on known data for similar structures, such as 4-bromophenyl acetamide (B32628) rsc.org, the expected chemical shifts for the aromatic and methyl protons can be estimated. The azetidine ring protons' chemical shifts can be inferred from data on related azetidine compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to N)~6.7-7.0d
Aromatic (meta to N)~7.3-7.5d
Azetidine (CH)~3.8-4.2m
Azetidine (CH₂)~2.2-2.8 and ~3.4-3.8m
Methyl (CH₃)~1.2-1.5d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-N)~145-150
Aromatic (C-Br)~110-115
Aromatic (CH)~115-120 and ~130-135
Azetidine (C-N)~55-60
Azetidine (CH₂)~30-35
Azetidine (CH)~50-55
Methyl (CH₃)~15-20

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR and to establish the connectivity between protons and carbons, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, cross-peaks would be expected between the vicinal protons on the azetidine ring and between the methyl protons and the adjacent methine proton. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom. researchgate.netresearchgate.net

Analysis of Coupling Constants for Stereochemical Assignments

The magnitude of the coupling constants (J-values) between protons in the ¹H NMR spectrum provides valuable information about the dihedral angles between them, which is essential for determining the stereochemistry of the azetidine ring. The vicinal coupling constants (³J) between protons on adjacent carbons of the azetidine ring can help to define the ring's conformation and the relative orientation of the substituents. libretexts.org For example, a larger coupling constant is generally observed for protons in a trans relationship compared to those in a cis relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the azetidine ring and methyl group, and the C-N and C-Br bonds.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1450-1600
C-N (Aromatic Amine)Stretching1250-1360
C-BrStretching500-600

The spectrum of the parent azetidine shows characteristic absorptions that would be modified by the substituents in the target molecule. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., FAB-Mass, ESI-MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₁₂BrN), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation pattern would likely involve the cleavage of the azetidine ring and the loss of the bromine atom or the methyl group. Key fragments would help to piece together the structure of the molecule. For example, the loss of the methyl group (CH₃) would result in a significant fragment ion.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Conformational Analysis

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles.

Chiroptical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. For this compound, a chiral compound due to the stereocenter at the C2 position of the azetidine ring, several chiroptical methods can be employed to quantify the relative amounts of its (R) and (S) enantiomers. These techniques rely on the differential interaction of enantiomers with polarized light or other chiral entities.

The primary chiroptical methods applicable to this compound include polarimetry, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). Additionally, indirect methods involving the use of chiral derivatizing or solvating agents followed by spectroscopic analysis, typically nuclear magnetic resonance (NMR), are powerful tools for this purpose.

Polarimetry measures the rotation of the plane of polarized light as it passes through a sample of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For a non-racemic sample of this compound, the observed rotation is directly proportional to the enantiomeric excess. By comparing the observed specific rotation of a sample to the specific rotation of the enantiopure compound, the ee can be calculated. While a straightforward and historically significant technique, it requires a known value for the pure enantiomer and can be influenced by impurities. In the synthesis of novel chiral azetidine derivatives, specific rotation values are often reported as a key characterization parameter. rsc.org

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique for each enantiomer and their spectra are mirror images. The aromatic chromophore (the 4-bromophenyl group) in this compound is expected to give rise to distinct ECD signals. The intensity of the ECD signal is directly proportional to the enantiomeric excess. ECD is a highly sensitive technique and can be used to determine both the ee and the absolute configuration of the molecule by comparing experimental spectra with those predicted by quantum chemical calculations. Host-guest systems utilizing exciton-coupled circular dichroism (ECCD) have also been developed for the rapid determination of ee in chiral molecules, including amines. rsc.org

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. VCD provides information about the stereochemistry of a molecule based on its vibrational transitions. For complex molecules like this compound, VCD offers a rich source of stereochemical information with multiple bands across the mid-infrared region. The absolute configuration of related spirocyclopropylazetidine products has been successfully determined using VCD analysis. nih.gov This method is particularly useful as it does not rely on the presence of a UV-Vis chromophore and can provide a wealth of structural data when combined with computational modeling.

Indirect Spectroscopic Methods often involve the reaction of the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physical and spectroscopic properties. For this compound, which is a secondary amine, a common approach is to use a chiral acid chloride or a similar reagent to form diastereomeric amides. The resulting diastereomers can then be distinguished and quantified by techniques such as NMR spectroscopy, where the different chemical environments of the nuclei in the two diastereomers lead to separate signals. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original sample. Chiral phosphazane reagents have also been shown to be effective for the determination of the ee of chiral amines via ³¹P NMR spectroscopy after derivatization. nih.gov

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of signals in the NMR spectrum without the need for covalent bond formation.

The selection of the most appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the availability of instrumentation, the sample amount, the need for determining the absolute configuration, and whether a reference standard of the pure enantiomer is available.

Method Principle Typical Data Output Applicability to this compound
PolarimetryMeasurement of the rotation of plane-polarized light.Specific rotation [α]Requires a known value for the enantiopure compound. Useful for routine checks of enantiopurity.
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light.ECD spectrum (Δε vs. wavelength)The 4-bromophenyl group acts as a chromophore, making it suitable for ECD analysis. Can determine both ee and absolute configuration.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.VCD spectrum (ΔA vs. wavenumber)Applicable across a wide range of vibrational modes. Powerful for structural and conformational analysis in addition to ee determination.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR signals.NMR spectrum with resolved signals for each diastereomer.The secondary amine of the azetidine can be derivatized. The ratio of signal integrals gives the ee.
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes.NMR spectrum with resolved signals for each enantiomer.A non-covalent method that can induce chemical shift differences between enantiomers.

Computational Chemistry Approaches in Azetidine Research

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of chemical reactions. These studies allow for the detailed examination of reaction pathways, providing critical information that is often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

A primary application of QM methods is the elucidation of reaction mechanisms through the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) determine the rate and feasibility of a chemical transformation.

For the synthesis of 1-(4-Bromophenyl)-2-methylazetidine, a common route involves the intramolecular nucleophilic substitution (SN2) of a γ-amino halide or a related precursor. Computational studies can model this ring-closing reaction to identify the precise geometry of the transition state. In this process, the nitrogen atom attacks the carbon bearing a leaving group, leading to the formation of the four-membered ring.

Theoretical calculations can compare different potential pathways. For instance, in the formation of azetidines from epoxy amines, QM calculations have shown that the transition state leading to the azetidine (B1206935) ring is significantly lower in energy than the one leading to the alternative pyrrolidine (B122466) ring, explaining the observed regioselectivity. Similarly, for the formation of this compound, computational models would locate the transition state for the 4-exo-tet cyclization and calculate its associated activation energy, confirming the viability of the proposed synthetic route.

Table 1: Hypothetical Calculated Activation Energies for Azetidine Formation This table illustrates the type of data generated from QM studies to compare reaction pathways. The values are hypothetical for this compound.

Reaction Pathway Precursor Leaving Group Computational Method Calculated Activation Energy (kcal/mol)
4-exo-tet Cyclization N-(4-bromophenyl)-4-chloro-2-aminopentane Cl DFT (B3LYP/6-31G*) 18.5
5-endo-tet Cyclization N-(4-bromophenyl)-4-chloro-2-aminopentane Cl DFT (B3LYP/6-31G*) 29.2

| 4-exo-tet Cyclization | N-(4-bromophenyl)-4-mesyloxy-2-aminopentane| OMs | DFT (B3LYP/6-31G*) | 16.8 |

Regioselectivity and Stereoselectivity Predictions and Validation

When a reaction can yield multiple isomers, predicting the major product is a significant challenge. Computational chemistry provides a quantitative framework for understanding and predicting regioselectivity and stereoselectivity by comparing the activation energies of the competing transition states. The pathway with the lowest energy transition state is kinetically favored and will correspond to the major product.

In the synthesis of 2-substituted azetidines, such as this compound, the stereochemistry at the C2 position is critical. If the synthesis starts from a chiral precursor, QM models can predict whether the reaction will proceed with retention or inversion of stereochemistry. For syntheses creating the chiral center, calculations can predict the diastereomeric or enantiomeric excess by comparing the energies of the transition states leading to the (R) and (S) products.

Validation of these predictions is achieved by comparing the calculated product ratios with those determined experimentally. A high level of agreement between theoretical predictions and experimental outcomes builds confidence in the computational model, which can then be used to screen for optimal reaction conditions or catalysts without the need for extensive empirical experimentation.

Table 2: Hypothetical Transition State Energy Comparison for Stereoselective Synthesis This table shows a hypothetical comparison of transition state energies for the formation of (R)- and (S)-1-(4-Bromophenyl)-2-methylazetidine.

Transition State Diastereomer Formed Computational Method Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) Predicted Product Ratio (S:R)
TS-S (S)-enantiomer DFT (ωB97X-D/def2-TZVP) 0.00 95:5

| TS-R | (R)-enantiomer | DFT (ωB97X-D/def2-TZVP) | +1.8 | |

Conformational Analysis of Azetidine Ring Systems

The azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The exact nature of this puckering is influenced by the substituents on the ring. Conformational analysis via computational methods can determine the most stable three-dimensional structure of a molecule and the energy barriers between different conformations.

For this compound, the four-membered ring will adopt a puckered geometry, and the substituents at N1 and C2 can exist in pseudo-axial or pseudo-equatorial positions. These different arrangements correspond to distinct conformers with different energies. Computational modeling can map this conformational landscape, identifying the global minimum energy structure and the relative energies of other stable conformers. This information is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred shape.

Table 3: Hypothetical Relative Energies of this compound Conformers This table illustrates hypothetical energy differences between possible puckered conformations.

Conformer C2-Methyl Position Ring Puckering Angle (°) Computational Method Relative Energy (kcal/mol)
1 Pseudo-equatorial 35.2 MMFF94 0.00

| 2 | Pseudo-axial | 36.1 | MMFF94 | +2.1 |

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. QM calculations can provide detailed information about electron distribution, molecular orbitals, and electrostatic potential. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). The energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO gap), are key indicators of a molecule's kinetic stability and reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich N-aryl group, while the LUMO would be associated with the π-antibonding orbitals of the phenyl ring. This suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and could act as a nucleophile via the nitrogen lone pair.

Table 4: Hypothetical Frontier Molecular Orbital Data for this compound This table provides hypothetical FMO energies calculated using DFT.

Molecular Orbital Energy (eV) Primary Location of Orbital
HOMO -5.8 Nitrogen lone pair and π-system of the bromophenyl ring
LUMO -0.9 π* orbital of the bromophenyl ring

| HOMO-LUMO Gap | 4.9 | - |

Prediction of Reactivity and Synthetic Feasibility

By integrating the insights from reaction mechanism studies, conformational analysis, and electronic structure calculations, computational chemistry can offer robust predictions about a molecule's reactivity. For this compound, the calculated activation barriers (Section 6.1.1) provide a direct measure of synthetic feasibility. A high calculated barrier would suggest that a proposed synthetic step is unlikely to proceed under standard conditions, prompting chemists to explore alternative routes.

Furthermore, FMO analysis (Section 6.3) can predict the sites of reactivity for subsequent functionalization. For instance, the location of the HOMO on the N-aryl ring suggests that electrophilic aromatic substitution would likely occur at positions ortho or para to the azetidine nitrogen. The presence of the bromine atom also provides a synthetic handle for cross-coupling reactions, and computational models can help predict the success of such transformations.

Molecular Modeling for Scaffold Design and Optimization

Azetidines are considered valuable scaffolds in medicinal chemistry due to their ability to introduce three-dimensional character into otherwise flat molecules. Molecular modeling plays a pivotal role in using these scaffolds for drug design. Starting with the core structure of this compound, computational tools can be used to design and evaluate virtual libraries of derivatives.

By modifying substituents on the phenyl ring or at the azetidine nitrogen, models can predict how these changes will affect key properties such as solubility, polarity, and, most importantly, binding affinity to a biological target. The bromine atom is a particularly useful feature, serving as a versatile point for diversification through reactions like Suzuki or Buchwald-Hartwig couplings. This in silico screening allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and testing, thereby accelerating the drug discovery process.

Applications of Azetidine Scaffolds in Chemical Biology and Materials Science

Azetidines as Advanced Building Blocks in Organic Synthesis

Azetidines are considered advanced building blocks because their inherent ring strain can be strategically exploited in chemical synthesis. researchgate.net This strain facilitates ring-opening reactions that are otherwise inaccessible, providing pathways to complex acyclic and heterocyclic structures. nih.govresearchgate.net The incorporation of an azetidine (B1206935) moiety can also impart conformational rigidity to a molecule, a desirable trait in drug design for improving binding affinity to biological targets by reducing the entropic penalty of binding. enamine.net

The structure of 1-(4-Bromophenyl)-2-methylazetidine is particularly well-suited for its role as a synthetic building block.

The Azetidine Core : Serves as a rigid, three-dimensional scaffold. Its strained C-N and C-C bonds can be selectively cleaved under appropriate conditions to yield 1,3-amino-functionalized compounds. researchgate.net

The 2-Methyl Group : Introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds that can be used in stereoselective synthesis.

The N-(4-Bromophenyl) Group : The bromo-substituent on the phenyl ring acts as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse molecular fragments and the construction of complex molecular libraries.

Numerous synthetic strategies have been developed to access functionalized azetidines, including intramolecular cyclizations, [2+2] cycloadditions, and ring contractions of larger heterocycles, ensuring their availability for synthetic campaigns. rsc.orgnih.gov

Table 1: Representative Synthetic Transformations Utilizing the Azetidine Scaffold

Transformation Type Description Potential Product from this compound Derivative
Reductive Ring Opening Cleavage of a C-N bond using a reducing agent (e.g., H₂, Pd/C) to yield a 1,3-aminopropane derivative. N-(4-Bromophenyl)-2-aminobutane derivatives
Nucleophilic Ring Opening Attack by a nucleophile at a carbon atom of the azetidinium ion, leading to 1,3-difunctionalized compounds. 1-(4-Bromophenylamino)-3-nucleosubstituted-butanes
Palladium-Catalyzed Cross-Coupling Functionalization of the aryl ring via reactions like Suzuki or Buchwald-Hartwig amination. 1-(4'-Alkynylphenyl)-2-methylazetidine

Integration into Complex Molecular Architectures

The unique geometry and reactivity of the azetidine ring make it an excellent component for building intricate, three-dimensional molecular architectures. Its small, rigid nature allows it to serve as a compact linker or to be incorporated into larger, more complex ring systems.

The synthesis of fused, bridged, and spirocyclic systems containing an azetidine ring is an active area of research, driven by the desire to explore novel chemical space for drug discovery and materials science. acs.org These complex structures offer precise control over the spatial arrangement of functional groups.

Fused Systems : In fused systems, the azetidine ring shares two atoms with an adjacent ring. The synthesis of such compounds, for example, tetrahydroquinoline-fused azetidines, has been achieved with high stereocontrol through organocatalytic methods. researchgate.net

Bridged Systems : Bridged systems feature an azetidine ring that spans two non-adjacent positions of a larger ring. These are synthetically challenging but offer significant conformational rigidity.

Spirocyclic Systems : Spirocycles contain two rings that share a single atom. The synthesis of spirocyclic piperidine-azetidine frameworks (diazaspiro[3.5]nonanes) has been developed, yielding motifs with differentiated amine functionalities for further elaboration. nih.gov Organocatalytic strategies have also been employed to create spiro-fused heterocyclic compounds containing indole and oxindole moieties. nih.gov

A precursor like this compound could be elaborated through multi-step sequences to access such complex architectures. For instance, functionalization at the C3 position followed by an intramolecular cyclization could lead to fused or bridged systems.

Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidines are highly valuable in asymmetric synthesis, where they can act as chiral auxiliaries or as ligands for transition metal catalysts. birmingham.ac.ukresearchgate.net Their rigid four-membered ring structure provides a well-defined stereochemical environment, which is crucial for inducing enantioselectivity in chemical reactions.

As a chiral auxiliary , an enantiomerically pure azetidine derivative is temporarily attached to a prochiral substrate. The azetidine's steric and electronic properties then direct the approach of a reagent to one of the two faces of the substrate, leading to the formation of one enantiomer of the product in excess. Subsequently, the auxiliary can be cleaved and recycled. (S)-1-Phenylethylamine has been successfully used as a chiral auxiliary for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org

As chiral ligands , azetidine derivatives coordinate to a metal center, creating a chiral catalytic complex. This complex then mediates a reaction, such as a reduction, oxidation, or carbon-carbon bond formation, with high enantioselectivity. Azetidine-derived ligands have been applied in a variety of asymmetric reactions, including Friedel-Crafts alkylations and Michael additions. birmingham.ac.ukresearchgate.net The development of efficient methods for synthesizing chiral 2,3-disubstituted and tetrasubstituted azetidines has expanded the toolbox of available ligands. nih.govresearcher.life

The 2-methyl substituent in this compound makes it a chiral molecule. If prepared in an enantiomerically pure form, it could be investigated for applications in asymmetric catalysis, joining a class of compounds that have proven effective in inducing high levels of stereocontrol. birmingham.ac.ukresearchgate.net

Table 2: Asymmetric Reactions Employing Chiral Azetidine-Derived Catalysts

Reaction Type Role of Azetidine Typical Metal (if any) Enantioselectivity (ee)
Diethylzinc Addition Chiral Ligand Zinc High
Aldol (B89426) Reaction Organocatalyst N/A Good to Excellent
Michael Addition Chiral Ligand Copper, Nickel High
Friedel-Crafts Alkylation Organocatalyst N/A Good to Excellent

Role in Polymer and Material Development

Azetidines serve as monomers in the synthesis of polyamines through cationic ring-opening polymerization (CROP). utwente.nlresearchgate.net This process is driven by the release of ring strain. The polymerization of azetidine itself yields poly(propylenimine) (PPI), a polymer whose branched structure and high amine density make it suitable for applications such as carbon dioxide capture. utwente.nlacs.org

The polymerization of N-substituted azetidines is also possible and leads to linear polymers with pendant groups on the nitrogen atoms. researchgate.net The nature of the N-substituent significantly influences the polymerization kinetics and the properties of the resulting polymer. For a monomer like this compound, polymerization would yield a polyamine with regularly spaced 4-bromophenyl and methyl groups along the polymer backbone.

Key features of azetidine-based polymers include:

High Amine Density : The repeating units contain nitrogen atoms, making the polymers useful for applications requiring basicity or metal chelation. utwente.nl

Functionalizability : The N-substituent provides a site for tailoring the polymer's properties. The 4-bromophenyl group in a polymer derived from this compound could be modified post-polymerization to introduce new functionalities, creating advanced materials for coatings, sensors, or biomedical applications.

Controlled Architectures : While often leading to branched structures, advances in polymerization techniques are providing better control over the architecture of polyamines derived from strained-ring monomers. utwente.nlresearchgate.net

The resulting polymers from azetidine monomers have potential applications as antimicrobial coatings, gene transfection agents, and materials for CO2 adsorption. utwente.nlresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Aziridine (B145994)
(S)-1-Phenylethylamine
Azetidine-2,4-dicarboxylic acid
Poly(propylenimine) (PPI)
Tetrahydroquinoline
Piperidine
Indole

Q & A

Basic Question: What methodologies are recommended for optimizing the synthesis of 1-(4-Bromophenyl)-2-methylazetidine to improve yield and purity?

Methodological Answer:
To optimize synthesis, systematically vary reaction parameters such as catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic vs. non-polar), temperature (controlled via reflux or microwave-assisted heating), and stoichiometric ratios. Employ Design of Experiments (DoE) to identify interactions between variables . Purification techniques like column chromatography or recrystallization should be validated using HPLC or GC-MS to assess purity . For azetidine ring formation, consider strain-release strategies or photochemical activation, monitoring intermediates via in-situ IR spectroscopy .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign 1H^1H/13C^13C signals to confirm regiochemistry and detect conformational dynamics (e.g., ring puckering in azetidine) .
  • X-ray Diffraction (XRD) : Resolve bond lengths/angles to validate steric effects from the 4-bromophenyl group, as demonstrated in analogous brominated heterocycles .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity sites .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., solvent-dependent conformers) or crystallographic disorder. Mitigation strategies include:

  • Variable-Temperature NMR : Probe conformational equilibria by observing signal coalescence at elevated temperatures .
  • Cross-Validation : Compare XRD-derived torsion angles with NOESY/ROESY NMR data to identify dominant conformers in solution .
  • Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral outliers with synthetic conditions .

Advanced Question: What experimental approaches are suitable for studying the reactivity of this compound under oxidative or acidic conditions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor ring-opening reactions under varying pH or oxidant concentrations (e.g., H2O2H_2O_2) .
  • Stability Profiling : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition pathways .
  • Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography, characterizing them via HRMS or EPR for radical species .

Advanced Question: How can computational models predict the environmental adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and common indoor materials (e.g., silica or cellulose) to predict adsorption coefficients .
  • Microspectroscopic Imaging : Use techniques like AFM-IR to map surface-bound residues in controlled humidity/temperature chambers .
  • QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental adsorption data from indoor surface studies .

Advanced Question: What strategies mitigate steric hindrance during functionalization of the azetidine ring in this compound?

Methodological Answer:

  • Protecting Group Chemistry : Temporarily mask the 4-bromophenyl group with silyl ethers or acetals to reduce steric bulk during ring modification .
  • Transition Metal Catalysis : Employ bulky ligands (e.g., BrettPhos) to enhance selectivity in cross-coupling reactions .
  • Ring Strain Utilization : Leverage the azetidine’s inherent strain for regioselective ring expansion or [2+2] cycloadditions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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